molecular formula C20H23NO2 B1613368 3',4'-Dimethyl-2-morpholinomethyl benzophenone CAS No. 898750-56-6

3',4'-Dimethyl-2-morpholinomethyl benzophenone

Cat. No.: B1613368
CAS No.: 898750-56-6
M. Wt: 309.4 g/mol
InChI Key: KDPRLHNXTJSOEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,4’-Dimethyl-2-morpholinomethyl benzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their applications in various fields, including pharmaceuticals, cosmetics, and as intermediates in organic synthesis. The presence of the morpholinomethyl group and dimethyl substitutions on the benzene ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethyl-2-morpholinomethyl benzophenone typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of a dimethyl-substituted benzene ring with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Morpholinomethylation: The resulting benzophenone is then subjected to a morpholinomethylation reaction. This involves the reaction of the benzophenone with formaldehyde and morpholine under acidic conditions to introduce the morpholinomethyl group.

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dimethyl-2-morpholinomethyl benzophenone can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzophenone moiety to a benzhydrol derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the morpholinomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of benzhydrol derivatives.

    Substitution: Formation of substituted benzophenones or morpholinomethyl derivatives.

Scientific Research Applications

3’,4’-Dimethyl-2-morpholinomethyl benzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of UV-absorbing agents and photoinitiators for polymerization processes.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-2-morpholinomethyl benzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The morpholinomethyl group can enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler structure without the morpholinomethyl and dimethyl substitutions.

    4-Methylbenzophenone: Contains a single methyl group on the benzene ring.

    2-Morpholinomethyl benzophenone: Lacks the dimethyl substitutions.

Uniqueness

3’,4’-Dimethyl-2-morpholinomethyl benzophenone is unique due to the presence of both the morpholinomethyl group and the dimethyl substitutions. These structural features confer distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it valuable for various applications.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-7-8-17(13-16(15)2)20(22)19-6-4-3-5-18(19)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPRLHNXTJSOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643544
Record name (3,4-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-56-6
Record name (3,4-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3',4'-Dimethyl-2-morpholinomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
3',4'-Dimethyl-2-morpholinomethyl benzophenone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3',4'-Dimethyl-2-morpholinomethyl benzophenone
Reactant of Route 4
Reactant of Route 4
3',4'-Dimethyl-2-morpholinomethyl benzophenone
Reactant of Route 5
Reactant of Route 5
3',4'-Dimethyl-2-morpholinomethyl benzophenone
Reactant of Route 6
Reactant of Route 6
3',4'-Dimethyl-2-morpholinomethyl benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.